molecular formula C13H18BrNO3S B345789 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine CAS No. 459176-98-8

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine

Cat. No.: B345789
CAS No.: 459176-98-8
M. Wt: 348.26g/mol
InChI Key: PFTPUTRVKLIAAV-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine (CAS 459176-98-8) is a high-purity sulfonyl piperidine derivative supplied for advanced research and development . This compound features a bromo-methoxyphenyl group linked to a 4-methylpiperidine ring via a sulfonyl bridge, a structural motif of significant interest in medicinal chemistry . Piperidine derivatives are established as key pharmacophores in pharmacological research due to their wide spectrum of biological activities . Studies on related structures indicate potential for these classes of compounds to be investigated for various biological targets, including antimicrobial, antifungal, and anticancer activities, making them valuable scaffolds in drug discovery programs . Furthermore, the structural features of this compound, including the sulfonamide group, are found in molecules investigated for their role as prokineticin receptor antagonists, suggesting potential application in neuropsychiatric and inflammatory disease research . Provided with a typical purity of 99%, this chemical is intended for use in laboratory-scale synthesis, screening assays, and method development . It is strictly for research purposes in controlled environments. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-10-5-7-15(8-6-10)19(16,17)13-9-11(14)3-4-12(13)18-2/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTPUTRVKLIAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-methoxybenzenesulfonyl chloride. This can be achieved by reacting 5-bromo-2-methoxybenzenesulfonic acid with thionyl chloride.

    Formation of the Piperidine Derivative: The next step involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the sulfonyl group can enhance its binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the phenyl ring and piperidine backbone. These modifications influence electronic properties, steric effects, and biological/catalytic activity:

Compound Name Substituents (Phenyl Ring) Piperidine Modification Molecular Weight (g/mol) Key Applications/Findings
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine 5-Br, 2-OCH₃ 4-methyl 356.26 Potential LOHC candidate; structural similarity to catalytic substrates
1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine () 5-Br, 2-OCH₂CH₃, 4-CH₃ None 362.28 ChemSpider ID 13134808; used in synthetic intermediates
1-(4-Bromomethylbenzenesulfonyl)-4-methylpiperidine () 4-CH₂Br 4-methyl 332.25 Intermediate in antibacterial agent synthesis
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine () Heterocyclic (pyrazole) 4-methyl 293.81 Unspecified; structural uniqueness for ligand design
1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate () 4-Cl, 3-NO₂ 4-carboxylate ester 376.81 Chemical library compound; potential enzyme inhibitor

Key Observations :

  • Bromine vs.
  • Methoxy vs. Ethoxy : Ethoxy groups () increase steric bulk and may reduce metabolic stability compared to methoxy .
  • Heterocyclic vs. Aromatic Sulfonyl Groups : Pyrazole-containing analogs () offer distinct electronic profiles for targeting specific receptors or catalysts .

Biological Activity

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine is a sulfonamide compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group linked to a 5-bromo-2-methoxyphenyl moiety. Its unique structure is significant in its biological interactions:

  • Sulfonamide Group : Known for antibacterial properties.
  • Bromo and Methoxy Substituents : Facilitate electrophilic aromatic substitution reactions, enhancing the compound's reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : The sulfonamide moiety contributes to its effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest potential in modulating inflammatory pathways.
  • Analgesic Properties : May provide pain relief through central nervous system interactions.
  • Antiulcer Potential : Capable of inhibiting gastric acid secretion, indicating possible use in treating ulcers.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes.
  • Receptor Binding : Interactions with receptors such as serotonin receptors have been noted, influencing neurotransmission and pain pathways.

Data Table of Biological Activities

Activity TypeMechanism of ActionPotential Applications
AntibacterialInhibition of bacterial growthTreatment of bacterial infections
Anti-inflammatoryModulation of inflammatory mediatorsManagement of inflammatory diseases
AnalgesicInteraction with CNS pain pathwaysPain management
AntiulcerInhibition of gastric acid secretionTreatment of peptic ulcers

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of this compound:

  • Antimicrobial Studies : A study demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, supporting its use as an antimicrobial agent .
  • Anti-inflammatory Research : In vitro assays indicated that the compound effectively reduced pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory properties .
  • Pharmacokinetic Studies : Research on the pharmacokinetics revealed favorable absorption characteristics, indicating potential for oral bioavailability and therapeutic use .

Q & A

Q. What are the optimized synthetic routes for 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine?

The synthesis typically involves sulfonylation of 4-methylpiperidine with a brominated aromatic sulfonyl chloride. For example, a related electrophile, 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, is synthesized by reacting 4-methylpiperidine with 4-bromomethylbenzenesulfonyl chloride under basic conditions (pH 9 maintained with aqueous Na₂CO₃) in methanol. The reaction proceeds via nucleophilic substitution, yielding the sulfonylated piperidine derivative after 1 hour of stirring . Optimization may include solvent selection (e.g., DMF for solubility) and purification via recrystallization.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural elucidation relies on spectroscopic and crystallographic methods:

  • ¹H-NMR : Key peaks include the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and piperidine methyl group (δ ~1.2 ppm).
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, confirming sulfonyl group geometry and piperidine ring conformation .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 318 for C₁₂H₁₆BrNO₂S) validate molecular weight .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Initial screening may include:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the sulfonyl group’s electrophilic properties .

Advanced Research Questions

Q. How does the compound behave under acidic or basic conditions?

Stability studies reveal structural rearrangements under harsh conditions:

  • Acidic (H₂SO₄, 100°C) : Sulfonyl group migration may yield isomeric bis-piperidine sulfonates (55–70% yield) .
  • Basic (NaOH/EtOH, reflux) : Cleavage of the methanone group produces 4-methylpiperidine and sulfonated carboxylic acid derivatives (>90% yield) . These transformations highlight the need for pH-controlled storage and reaction environments.

Q. Can this compound be radiolabeled for receptor-binding studies?

Yes, fluorinated analogs (e.g., ¹⁸F-labeled derivatives) are synthesized via nucleophilic substitution. For example, 1-(2-{(2R)-1-[(fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine has been used in PET imaging to study serotonin 5-HT₇ receptor distribution in rodent and feline models . Radiolabeling protocols require precursor nitro compounds and anhydrous conditions to maximize radiochemical yield.

Q. What computational approaches predict its target interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to enzymes/receptors. The sulfonyl group often interacts with catalytic lysine or arginine residues, while the bromomethoxy aryl moiety occupies hydrophobic pockets. Pharmacophore modeling can guide structural modifications to enhance affinity .

Q. How do substituent variations impact bioactivity?

Structure-activity relationship (SAR) studies show:

  • Bromine position : Para-substitution on the aryl ring enhances antimicrobial activity by 2–4-fold compared to meta-substitution .
  • Piperidine methylation : The 4-methyl group reduces steric hindrance, improving binding to flexible active sites .
  • Sulfonyl group replacement : Replacing sulfonyl with carbonyl decreases stability under physiological conditions .

Q. What analytical methods quantify degradation products?

  • HPLC-MS : Reverse-phase C18 columns with methanol/water gradients resolve degradation products. MS/MS identifies fragments like m/z 214 (cleavage at the sulfonyl group) .
  • TGA/DSC : Thermal stability analysis (e.g., decomposition onset at ~200°C) informs storage guidelines .

Methodological Notes

  • Safety : Handle with nitrile gloves and fume hoods due to potential irritancy. Avoid prolonged exposure to light/moisture to prevent hydrolysis .
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: AVINCIBVTNIRPT-UHFFFAOYSA-N) to confirm purity .

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